Ospemifene

Catalog No.
S548689
CAS No.
128607-22-7
M.F
C24H23ClO2
M. Wt
378.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ospemifene

CAS Number

128607-22-7

Product Name

Ospemifene

IUPAC Name

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol

Molecular Formula

C24H23ClO2

Molecular Weight

378.9 g/mol

InChI

InChI=1S/C24H23ClO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23-

InChI Key

LUMKNAVTFCDUIE-VHXPQNKSSA-N

SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCCl

Solubility

Insoluble
Soluble in methanol
Soluble in ethanol

Synonyms

FC-1271a, Ospemifene, Osphena, Senshio, Z-2-(4-(4-chloro-1,2-diphenyl-but-1-enyl)phenoxy)ethanol

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCCl

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCO)/CCCl

Description

The exact mass of the compound Ospemifene is 378.13866 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insolublein water, 0.1258 mg/l at 25 °c (est)soluble in methanolsoluble in ethanol. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Application in Postmenopausal Osteoporosis

Application in Dyspareunia

Application in Drug Metabolism

Application in Neuroprotection

Application in Severe Symptomatic Vulvar and Vaginal Atrophy

    Summary of Application: Ospemifene is used in the treatment of severe symptomatic vulvar and vaginal atrophy.

    Methods of Application: Ospemifene is administered orally.

    Results: Ospemifene demonstrated efficacy in vaginal dryness and dyspareunia, regenerating vaginal cells, improving lubrication, and reducing pain during sexual intercourse.

Application in Stroke and Perinatal Asphyxia

    Summary of Application: Ospemifene has been studied for its neuroprotective properties in stroke and perinatal asphyxia.

    Results: Ospemifene partially reverses hypoxia- and ischemia-induced changes in LDH release, the degree of neurodegeneration, and metabolic activity.

Ospemifene is an oral medication classified as a selective estrogen receptor modulator. It is primarily indicated for the treatment of dyspareunia, which is pain during sexual intercourse, particularly in post-menopausal women. Ospemifene acts similarly to estrogen on the vaginal epithelium, promoting vaginal wall thickness and reducing pain associated with vulvar and vaginal atrophy, a common condition following menopause. Approved by the U.S. Food and Drug Administration in February 2013, ospemifene is marketed under the trade names Osphena and Senshio .

Ospemifene acts as a SERM, meaning it has tissue-selective effects on estrogen receptors. In the vaginal tissue, Ospemifene binds to estrogen receptors, stimulating the growth and maturation of vaginal epithelial cells []. This thickening of the vaginal lining improves lubrication and elasticity, alleviating dryness and pain during intercourse.

In contrast, Ospemifene acts as an antagonist to estrogen receptors in breast tissue, potentially reducing the risk of estrogen-sensitive breast cancers [].

The chemical formula for ospemifene is C₂₄H₂₃ClO₂, with a molar mass of approximately 378.89 g/mol. Ospemifene undergoes hepatic metabolism primarily through cytochrome P450 enzymes, particularly CYP3A4, CYP2C9, CYP2C19, and CYP2B6. The major metabolite formed is 4-hydroxyospemifene, accounting for about 25% of the parent compound's biotransformation. Other metabolites include 4′-hydroxyospemifene and various carboxylated forms .

Ospemifene exhibits a dual action as an estrogen agonist and antagonist. It binds to estrogen receptors (ERα and ERβ) with lower affinity than estradiol but still promotes beneficial effects on vaginal tissue. Studies have shown that ospemifene increases vaginal epithelial thickness and reduces symptoms of dyspareunia by enhancing the structural integrity of vaginal tissue . Its unique mechanism allows it to act as an antagonist in breast tissue, potentially offering protective effects against estrogen-driven cancers .

The synthesis of ospemifene involves several steps typical of triphenylethylene derivatives. The general approach includes:

  • Formation of the diphenylbutene structure: This is achieved through reactions involving appropriate phenolic compounds and alkenes.
  • Chlorination: The introduction of chlorine atoms at specific positions on the aromatic rings.
  • Ethanol etherification: This final step involves attaching the ethoxy group to yield ospemifene.

The detailed synthetic route is complex and typically requires multiple purification steps to ensure high yield and purity of the final product .

Ospemifene's primary application is in treating dyspareunia associated with vulvar and vaginal atrophy due to menopause. Clinical trials have demonstrated its efficacy in improving vaginal tissue health and reducing pain during intercourse. Additionally, its potential use in other estrogen-related conditions is under investigation, although it is not currently approved for these indications .

Ospemifene has several notable drug interactions due to its metabolism through cytochrome P450 enzymes:

  • Estrogens: Concomitant use with estrogens or estrogen agonists/antagonists is contraindicated due to unknown safety profiles.
  • Fluconazole: This antifungal agent can increase systemic exposure to ospemifene by 2.7-fold, raising concerns about adverse reactions.
  • Rifampin: A strong inducer of CYP3A4 that decreases ospemifene levels by approximately 58%, potentially reducing its effectiveness .

Adverse effects include hot flashes, vaginal discharge, muscle spasms, and an increased risk of thromboembolic events .

Ospemifene belongs to the triphenylethylene class of compounds, which includes other selective estrogen receptor modulators such as tamoxifen and toremifene. Below is a comparison highlighting its uniqueness:

CompoundClassPrimary UseUnique Features
OspemifeneSelective Estrogen Receptor ModulatorTreatment of dyspareuniaActs as both an agonist and antagonist; specific for vaginal tissue
TamoxifenSelective Estrogen Receptor ModulatorBreast cancer treatmentPrimarily an antagonist in breast tissue; used for prevention
ToremifeneSelective Estrogen Receptor ModulatorBreast cancer treatmentSimilar structure to ospemifene; also has anti-estrogenic properties

Ospemifene's unique action on vaginal epithelium distinguishes it from other selective estrogen receptor modulators that primarily target breast tissue or systemic effects .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Crystals from ethanol + water
White to off-white crystalline powde

XLogP3

6.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

378.1386577 g/mol

Monoisotopic Mass

378.1386577 g/mol

Heavy Atom Count

27

LogP

log Kow = 5.89 (est)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B0P231ILBK

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (38.24%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (39.71%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (57.35%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (57.35%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Ospemifene is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Ospemifene is indicated for the treatment of moderate to severe dyspareunia and vaginal dryness associated with menopause.
FDA Label
Senshio is indicated for the treatment of moderate to severe symptomatic vulvar and vaginal atrophy (VVA) in post-menopausal women.

Livertox Summary

The selective estrogen receptor modulators (SERMs) are a group of nonsteroidal compounds that have estrogen-like effects (agonism) on some tissues (such as bone, skin, heart or vaginal epithelium), but antiestrogen effects (antagonism) on other tissues (such as breast or uterus). Depending on the tissue specificity and balance of the agonist and antagonist activities, these agents have different clinical effects, different indications and different adverse side effects. Typical indications for SERMS include treatment or prevention of breast cancer (tamoxifen, toremifene, raloxifene), treatment or prevention of postmenopausal osteoporosis (raloxifene, bazedoxifene) and amelioration of symptoms of menopause symptoms (ospemifene). Separate documents for the SERMs that are used largely for prevention of cancer, tamoxifen and toremifene, are available in LiverTox. This document summaries background information and the potential hepatotoxicity of raloxifene, bazedoxifene and ospemifene, SERMs used for treatment of nonmalignant conditions such as osteoporosis and menopausal symptoms of hot flashes and dyspareunia.
Drug Class: Antineoplastic Agents, Osteoporosis Agents

Drug Classes

(Raloxifene) Antineoplastic Agents; Osteoporosis Agents

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Ospemifene is included in the database.
Osphena is indicated for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause. /Included in US product label/

Pharmacology

The half maximal inhibitory concentration (IC50) for estrogen receptor (ER) alpha and beta are 0.8 μM and 1.7 μM, respectively. Ospemifene has potential uses in the management of osteoporosis in postmenopausal women. It interacts with osteoblasts and osteoclasts in such a way that it reduces bone turnover. It also has potential uses in the prevention of breast cancer. Studies suggest that ospemifene, in a dose-dependent manner, reduces the incidence of tumours.

ATC Code

G03XC05
G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03X - Other sex hormones and modulators of the genital system
G03XC - Selective estrogen receptor modulators
G03XC05 - Ospemifene

Mechanism of Action

Ospemifene is a next generation SERM (selective estrogen receptor modulator) that selectively binds to estrogen receptors and either stimulates or blocks estrogen's activity in different tissue types. It has an agonistic effect on the endometrium.
OSPHENA is an estrogen agonist/antagonist with tissue selective effects. Its biological actions are mediated through binding to estrogen receptors. This binding results in activation of estrogenic pathways in some tissues (agonism) and blockade of estrogenic pathways in others (antagonism).

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A1 (ESR1) [HSA:2099] [KO:K08550]

Vapor Pressure

1.56X10-12 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

128607-22-7

Absorption Distribution and Excretion

When a single oral dose of ospemifene 60 mg is given to postmenopausal women under fasted conditions, the pharmacokinetic parameters are as follows: Tmax = 2 hours (range of 1 - 8 hours); Cmax = 533 ng/mL; AUC (0-inf) = 4165 ng•hr/mL. When the same aforementioned dose is given to postmenopausal women under fed conditions, the pharmacokinetic parameters are as follows: Tmax = 2.5 hours (1 - 6 hours); Cmax = 1198 ng/mL; AUC (0-inf) = 7521 ng•hr/mL. Accumulation occurs following repeated doses. Time to steady state = 9 days. Although the bioavailability of ospemifene has not been formally evaluated, it is expected to have a low bioavailability because of its lipophilic nature.
Following an oral administration of ospemifene, approximately 75% and 7% of the dose was excreted in feces and urine, respectively. Less than 0.2% of the ospemifene dose was excreted unchanged in urine.
448 L
Total body clearance = 9.16 L/hr.
/MILK/ Human lacatation data is not available, however, the prodrug is rapidly metabolized upon absorption, and this agent is concentrated in the breast milk.
/MILK/ It is not known whether Osphena is excreted in human breast milk. In a nonclinical study, ospemifene was excreted in rat milk and detected at concentrations higher than that in maternal plasma.
Following a single oral administration of Osphena 60 mg tablet in postmenopausal women under fasted condition, peak median serum concentrations was reached at approximately 2 hours (range: 1 to 8 hours) post-dose. Mean ospemifene C max and AUC 0-inf were 533 ng/mL and 4165 ng/hr/mL, respectively. After a single oral administration of Osphena 60 mg tablet in postmenopausal women with a high fat/high calorie (860 kcal) meal, C max was reached at approximately 2.5 hours (range: 1 to 6 hours) post-dose. Mean ospemifene C max and AUC 0-inf were 1198 ng/mL and 7521 ng/hr/mL, respectively. The absolute bioavailability of ospemifene was not evaluated. Ospemifene exhibits less than dose-proportional pharmacokinetics from 25 to 200 mg with ospemifene capsule formulation. Accumulation of ospemifene with respect to AUC 0-inf was approximately 2 after twelve weeks of daily administration. Steady-state was reached after nine days of ospemifene administration. Osphena is highly (>99 percent) bound to serum proteins. The apparent volume of distribution is 448 L. The apparent terminal half-life of ospemifene in postmenopausal women is approximately 26 hours. Following an oral administration of ospemifene, approximately 75% and 7% of the dose was excreted in feces and urine, respectively. Less than 0.2% of the ospemifene dose was excreted unchanged in urine.

Metabolism Metabolites

Ospemifene is hepatically metabolized via CYP3A4, CYP2C9, CYP2C19, and CYP2B6. The major metabolite was 4-hydroxyospemifene, 25% of the parent compound will undergo this biotransformation. Other metabolites include 4'-hydroxy-ospemifene, <7% of the parent compound will undergo this biotransformation. In order of decreasing potency, ospemifene was suggested to be a weak inhibitor for CYP2B6, CYP2C9, CYP2C19, CYP2C8, CYP2D6 and CYP3A4.
The objective of these investigations was to determine the possible effects of the novel selective estrogen receptor modulator, ospemifene, on cytochrome P450 (CYP)-mediated drug metabolism. Ospemifene underwent testing for possible effects on CYP enzyme activity in human liver microsomes and in isolated human hepatocytes. Based on the results obtained in vitro, three Phase 1 crossover pharmacokinetic studies were conducted in healthy postmenopausal women to assess the in vivo effects of ospemifene on CYP-mediated drug metabolism. Ospemifene and its main metabolites 4-hydroxyospemifene and 4'-hydroxyospemifene weakly inhibited a number of CYPs (CYP2B6, CYP2C9, CYP2C19, CYP2C8, and CYP2D6) in vitro. However, only CYP2C9 activity was inhibited by 4-hydroxyospemifene at clinically relevant concentrations. Induction of CYPs by ospemifene in cultured human hepatocytes was 2.4-fold or less. The in vivo studies showed that ospemifene did not have significant effects on the areas under the plasma concentration-time curves of the tested CYP substrates warfarin (CYP2C9), bupropion (CYP2B6) and omeprazole (CYP2C19), demonstrating that pretreatment with ospemifene did not alter their metabolism. Therefore, the risk that ospemifene will affect the pharmacokinetics of drugs that are substrates for CYP enzymes is low.
Ospemifene and its main metabolites 4-hydroxyospemifene and 4'-hydroxyospemifene weakly inhibited a number of CYPs (CYP2B6, CYP2C9, CYP2C19, CYP2C8, and CYP2D6) in vitro.
In vitro experiments with human liver microsomes indicated that ospemifene primarily undergoes metabolism via CYP3A4, CYP2C9 and CYP2C19. The major metabolite was 4-hydroxyospemifene. The apparent total body clearance is 9.16 L/hr using a population approach.

Wikipedia

Ospemifene
TEX_(explosive)

Drug Warnings

/BOX WARNING/ There is a reported increased risk of stroke and deep vein thrombosis (DVT) in postmenopausal women (50 to 79 years of age) who received daily oral conjugated estrogens (CE) (0.625 mg)-alone therapy over 7.1 years as part of the Women's Health Initiative (WHI). In the clinical trials for Osphena (duration of treatment up to 15 months), the incidence rates of thromboembolic and hemorrhagic stroke were 0.72 and 1.45 per thousand women, respectively in Osphena 60 mg treatment group and 1.04 and 0 in placebo. The incidence of DVT was 1.45 per thousand women in Osphena 60 mg treatment group and 1.04 per thousand women in placebo. Osphena should be prescribed for the shortest duration consistent with treatment goals and risks for the individual woman.
/BOX WARNING/ Osphena is an estrogen agonist/antagonist with tissue selective effects. In the endometrium, Osphena has estrogen agonistic effects. There is an increased risk of endometrial cancer in a woman with a uterus who uses unopposed estrogens. Adding a progestin to estrogen therapy reduces the risk of endometrial hyperplasia, which may be a precursor to endometrial cancer. Adequate diagnostic measures, including directed and random endometrial sampling when indicated, should be undertaken to rule out malignancy in postmenopausal women with undiagnosed persistent or recurring abnormal genital bleeding.
/BOX WARNING/ What is the most important information I should know about Osphena? Osphena is a medicine that works like estrogen in the lining of the uterus (womb), but can work differently in other parts of the body. Taking estrogen-alone or Osphena may increase your chance of getting cancer of the lining of the uterus (womb). Vaginal bleeding after menopause may be a warning sign of cancer of the lining of the uterus (womb). Your healthcare provider should check any unusual vaginal bleeding to find out the cause. Tell your healthcare provider right away if you have any unusual vaginal bleeding while you are taking Osphena. Osphena may increase your chance of getting strokes and blood clots. You and your healthcare provider should talk regularly about whether you still need treatment with Osphena.
The pharmacokinetics of ospemifene has not been studied in women with severe hepatic impairment (Child-Pugh Class C); therefore, Osphena should not be used in women with severe hepatic impairment.
For more Drug Warnings (Complete) data for Ospemifene (16 total), please visit the HSDB record page.

Biological Half Life

Terminal half-life = 26 hours .
The apparent terminal half-life of ospemifene in postmenopausal women is approximately 26 hours.

Use Classification

Human drugs -> Sex hormones and modulators of the genital system -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: R. J. Toivola et al., European Patent Office patent 95875 (1986 to Farmos).

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Interactions

Multiple Enzyme Inhibition: Co-administration of Osphena with a drug known to inhibit CYP3A4 and CYP2C9 isoenzymes may increase the risk of Osphena-related adverse reactions.
Highly Protein-Bound Drugs: Ospemifene is more than 99% bound to serum proteins and might affect the protein binding of other drugs. Use of Osphena with other drug products that are highly protein bound may lead to increased exposure of either that drug or ospemifene.
Ketoconazole, a strong CYP3A4 inhibitor increases the systemic exposure of ospemifene by 1.4-fold. Administration of ketoconazole chronically with ospemifene may increase the risk of Osphena-related adverse reactions.
Rifampin, a strong CYP3A4 / moderate CYP2C9 / moderate CYP2C19 inducer, decreases the systemic exposure of ospemifene by 58%. Therefore, co-administration of Osphena with drugs such as rifampin which induce CYP3A4, CYP2C9 and/or CYP2C19 activity would be expected to decrease the systemic exposure of ospemifene, which may decrease the clinical effect.
For more Interactions (Complete) data for Ospemifene (6 total), please visit the HSDB record page.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Soe LH, Wurz GT, Kao CJ, Degregorio MW. Ospemifene for the treatment of dyspareunia associated with vulvar and vaginal atrophy: potential benefits in bone and breast. Int J Womens Health. 2013 Sep 25;5:605-11. doi: 10.2147/IJWH.S39146. Review. PubMed PMID: 24109197; PubMed Central PMCID: PMC3792833.
2: Elkinson S, Yang LP. Ospemifene: first global approval. Drugs. 2013 May;73(6):605-12. doi: 10.1007/s40265-013-0046-y. Review. PubMed PMID: 23605694.
3: McCall JL, DeGregorio MW. Pharmacologic evaluation of ospemifene. Expert Opin Drug Metab Toxicol. 2010 Jun;6(6):773-9. doi: 10.1517/17425255.2010.487483. Review. PubMed PMID: 20429673.
4: Gennari L, Merlotti D, Valleggi F, Nuti R. Ospemifene use in postmenopausal women. Expert Opin Investig Drugs. 2009 Jun;18(6):839-49. doi: 10.1517/13543780902953715. Review. PubMed PMID: 19466874.
5: Gennari L. Ospemifene Hormos. Curr Opin Investig Drugs. 2004 Apr;5(4):448-55. Review. PubMed PMID: 15134288.

Explore Compound Types